In-Depth Technical Guide: Structure Elucidation of 3-[(2-methyl-1H-imidazol-1-yl)methyl]benzonitrile
In-Depth Technical Guide: Structure Elucidation of 3-[(2-methyl-1H-imidazol-1-yl)methyl]benzonitrile
Introduction
In the landscape of modern drug discovery and materials science, the precise structural characterization of novel chemical entities is a cornerstone of innovation. This guide provides an in-depth, technically-focused protocol for the structural elucidation of 3-[(2-methyl-1H-imidazol-1-yl)methyl]benzonitrile, a heterocyclic compound with potential applications in medicinal chemistry.[1] The methodologies outlined herein are designed for researchers, scientists, and drug development professionals, emphasizing not just the "how" but the critical "why" behind each analytical step. This self-validating approach ensures a high degree of confidence in the final structural assignment.
The target molecule, with the chemical formula C12H11N3, presents a unique combination of a substituted benzonitrile and a 2-methylimidazole ring linked by a methylene bridge.[1][2] This structure necessitates a multi-technique approach to unambiguously determine its constitution and connectivity. We will leverage the synergistic power of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) experiments.
| Property | Value | Source |
| Molecular Formula | C12H11N3 | PubChem[2] |
| Molecular Weight | 197.24 g/mol | PubChem[1][2] |
| IUPAC Name | 3-[(2-methyl-1H-imidazol-1-yl)methyl]benzonitrile | PubChem[2] |
| CAS Number | 1016716-83-8 | PubChem[2] |
I. Mass Spectrometry: The First Glimpse into Molecular Identity
Mass spectrometry serves as our initial analytical tool, providing the molecular weight and crucial information about the elemental composition.
A. The Rationale Behind the Experiment
The choice of ionization technique is critical. Electron Ionization (EI) is a robust method for generating a molecular ion and a reproducible fragmentation pattern, which can provide initial structural clues. The "Nitrogen Rule" is a key principle in the interpretation of the mass spectrum of nitrogen-containing compounds.[3][4] This rule states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[3][4] Given our target molecule has three nitrogen atoms, we anticipate an odd molecular ion peak.[3]
B. Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
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Sample Preparation: A dilute solution of the analyte is prepared in a volatile organic solvent (e.g., methanol or acetonitrile).
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Instrument: A high-resolution mass spectrometer equipped with an EI source is used.
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Ionization: The sample is introduced into the ion source, where it is bombarded with a beam of high-energy electrons (typically 70 eV).
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Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).
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Data Acquisition: The mass spectrum is recorded, plotting relative abundance against m/z.
C. Expected Data and Interpretation
The primary observation will be the molecular ion peak (M+). For 3-[(2-methyl-1H-imidazol-1-yl)methyl]benzonitrile, we expect this peak at an m/z of 197, confirming the molecular weight.[1][2] The odd value of the molecular ion peak is consistent with the presence of three nitrogen atoms, as predicted by the Nitrogen Rule.[5][3][4] Fragmentation patterns will likely show losses corresponding to the cleavage of the methylene bridge and fragmentation of the imidazole and benzonitrile rings.
| Ion | m/z (Expected) | Interpretation |
| [C12H11N3]+• | 197 | Molecular Ion |
| [C11H9N2]+ | 169 | Loss of HCN from benzonitrile |
| [C8H7N]+• | 117 | Cleavage at methylene bridge (benzonitrile fragment) |
| [C4H5N2]+ | 81 | Cleavage at methylene bridge (2-methylimidazole fragment) |
II. Infrared Spectroscopy: Probing Functional Groups
Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule.
A. The Rationale Behind the Experiment
The vibrational frequencies of chemical bonds are unique to the functional groups they are part of. For our target molecule, we expect to see characteristic absorptions for the nitrile (C≡N) group, aromatic C-H bonds, and the C=N and C=C bonds within the imidazole and benzene rings.
B. Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy
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Sample Preparation: The solid sample is intimately mixed with dry potassium bromide (KBr) and pressed into a thin, transparent pellet.
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Instrument: A Fourier-transform infrared spectrometer.
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Data Acquisition: The sample is placed in the IR beam path, and the interferogram is recorded.
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Data Processing: A Fourier transform is applied to the interferogram to obtain the IR spectrum (transmittance vs. wavenumber).
C. Expected Data and Interpretation
The IR spectrum will provide a fingerprint of the molecule's functional groups.
| Functional Group | Expected Wavenumber (cm⁻¹) | Interpretation |
| C≡N (Nitrile) | ~2230 | Confirms the presence of the benzonitrile moiety.[6] |
| Aromatic C-H | 3000-3100 | Stretching vibrations of C-H bonds on the benzene and imidazole rings.[7] |
| C=N, C=C | 1450-1600 | Stretching vibrations within the aromatic rings.[7][8] |
| Aliphatic C-H | 2850-2960 | Stretching vibrations of the methylene bridge and methyl group. |
III. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
NMR spectroscopy is the most powerful technique for elucidating the detailed structure of organic molecules, providing information on the chemical environment, connectivity, and spatial relationships of atoms.[9][10]
A. The Rationale Behind the Experiments
A combination of 1D (¹H and ¹³C) and 2D NMR experiments is necessary for a complete structural assignment.
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¹H NMR: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.
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¹³C NMR: Shows the number of different types of carbon atoms and their chemical environment.
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DEPT-135: Distinguishes between CH, CH₂, and CH₃ groups.
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COSY (Correlation Spectroscopy): Reveals proton-proton (¹H-¹H) coupling networks within the molecule.
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HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
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HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart, which is crucial for connecting different fragments of the molecule.[11]
B. Experimental Protocols
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Sample Preparation: The compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) with a small amount of tetramethylsilane (TMS) as an internal standard.
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Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).
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1D NMR Acquisition: Standard pulse sequences are used to acquire ¹H and ¹³C{¹H} spectra.
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2D NMR Acquisition: Standard pulse sequences for COSY, HSQC, and HMBC are employed.
C. Expected Data and Interpretation
¹H NMR Spectrum
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Aromatic Protons (Benzonitrile Ring): Four protons in the aromatic region (typically δ 7.0-8.0 ppm) with splitting patterns indicative of a 1,3-disubstituted benzene ring.
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Imidazole Protons: Two protons on the imidazole ring, appearing as distinct singlets or doublets.
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Methylene Protons: A singlet corresponding to the two protons of the CH₂ bridge.
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Methyl Protons: A singlet for the three protons of the CH₃ group on the imidazole ring.
¹³C NMR Spectrum
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Benzonitrile Carbons: Six distinct signals for the aromatic carbons, including the carbon of the nitrile group (typically δ 115-120 ppm) and the carbon attached to the methylene bridge.
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Imidazole Carbons: Three signals for the carbons of the imidazole ring.
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Methylene Carbon: One signal for the CH₂ carbon.
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Methyl Carbon: One signal for the CH₃ carbon.
2D NMR Correlations
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COSY: Correlations between adjacent protons on the benzonitrile ring will be observed.
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HSQC: Each proton signal will correlate to its directly attached carbon signal, allowing for unambiguous assignment of the ¹³C spectrum.
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HMBC: The key correlations will be between the methylene protons and the carbons of both the benzonitrile and imidazole rings, definitively establishing the connectivity of the two heterocyclic systems through the methylene bridge. Correlations between the imidazole protons and the methyl carbon will also be observed.
IV. Integrated Structure Elucidation Workflow
The power of this multi-technique approach lies in the integration of all data to build a self-validating structural hypothesis.
Sources
- 1. 3-[(2-Methyl-1H-imidazol-1-yl)methyl]benzonitrile [cymitquimica.com]
- 2. 3-((2-methyl-1H-imidazol-1-yl)methyl)benzonitrile | C12H11N3 | CID 24692843 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The Nitrogen Rule in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
- 4. Mass spectral interpretation - Wikipedia [en.wikipedia.org]
- 5. How to Interpret a Mass Spectrum? – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 11. pubs.acs.org [pubs.acs.org]
